4-Bromo-2,2',5,6'-tetramethyl-1,1'-biphenyl
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Overview
Description
4-Bromo-2,2’,5,6’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H17Br It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2’,5,6’-tetramethyl-1,1’-biphenyl typically involves the bromination of 2,2’,5,6’-tetramethyl-1,1’-biphenyl. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,2’,5,6’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction and conditions. For example, substitution reactions can yield various substituted biphenyls, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
4-Bromo-2,2’,5,6’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2’,5,6’-tetramethyl-1,1’-biphenyl depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity, affecting molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: A similar compound without the bromine substitution.
4-Bromobiphenyl: A simpler biphenyl derivative with a single bromine substitution.
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Another tetramethyl-substituted biphenyl with different substitution patterns.
Uniqueness: 4-Bromo-2,2’,5,6’-tetramethyl-1,1’-biphenyl is unique due to the specific arrangement of bromine and methyl groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
919104-98-6 |
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Molecular Formula |
C16H17Br |
Molecular Weight |
289.21 g/mol |
IUPAC Name |
1-bromo-4-(2,6-dimethylphenyl)-2,5-dimethylbenzene |
InChI |
InChI=1S/C16H17Br/c1-10-6-5-7-11(2)16(10)14-8-13(4)15(17)9-12(14)3/h5-9H,1-4H3 |
InChI Key |
DCHSXQOYGNNRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=C(C(=C2)C)Br)C |
Origin of Product |
United States |
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